Cas no 1806891-88-2 (4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide)

4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide is a fluorinated pyridine derivative with notable structural features, including a difluoromethyl group and a hydroxy-oxo dihydropyridine core. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its unique reactivity due to the electron-withdrawing difluoromethyl moiety and the carboxamide functionality. The presence of both hydroxyl and oxo groups enhances its versatility in forming hydrogen bonds or participating in further chemical modifications. Its stability under standard conditions and compatibility with common synthetic methodologies make it a valuable building block for research and development applications, particularly in the design of bioactive molecules.
4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide structure
1806891-88-2 structure
Product Name:4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No:1806891-88-2
MF:C7H6F2N2O3
MW:204.130948543549
CID:4917343
Update Time:2025-10-29

4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide
    • 4-(difluoromethyl)-5-hydroxy-6-oxo-1H-pyridine-3-carboxamide
    • 4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide
    • Inchi: 1S/C7H6F2N2O3/c8-5(9)3-2(6(10)13)1-11-7(14)4(3)12/h1,5,12H,(H2,10,13)(H,11,14)
    • InChI Key: ZPEXNCNMUWPSAH-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(NC=C1C(N)=O)=O)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 360
  • XLogP3: -1.2
  • Topological Polar Surface Area: 92.4

4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide Pricemore >>

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Additional information on 4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide

4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide: A Comprehensive Overview

The compound with CAS No. 1806891-88-2, known as 4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactive properties. This compound belongs to the class of dihydropyridines, which are well-known for their role in various biological systems, particularly as calcium channel blockers. The dihydropyridine ring serves as a versatile scaffold for the design of drugs targeting cardiovascular diseases and other therapeutic areas.

The difluoromethyl group attached at the 4-position of the dihydropyridine ring introduces unique electronic and steric effects, which can significantly influence the compound's reactivity and bioavailability. Recent studies have highlighted the importance of fluorinated compounds in drug discovery, as fluorine substitution often enhances drug stability and improves pharmacokinetic profiles. The hydroxy group at position 5 adds to the compound's polarity, potentially enhancing its solubility and interaction with biological targets.

Research into 4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide has focused on its potential as a lead compound for developing novel therapeutic agents. For instance, investigations into its antioxidant properties have revealed promising results, suggesting its ability to combat oxidative stress—a key factor in numerous diseases, including neurodegenerative disorders and cardiovascular conditions. Additionally, studies on its anti-inflammatory activity have demonstrated its potential in mitigating inflammatory responses, which could be beneficial in treating conditions like arthritis and chronic inflammation.

The carboxamide group at position 3 plays a crucial role in modulating the compound's interactions with biological systems. This functional group is known to enhance hydrogen bonding capabilities, which can improve the compound's binding affinity to target proteins. Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies, providing insights into how this compound interacts with key biological targets such as enzymes and receptors.

In terms of synthesis, the compound can be prepared through a variety of routes, including multi-step organic synthesis involving nucleophilic substitutions and cyclizations. The introduction of the difluoromethyl group typically involves fluorination reactions, which require precise control to ensure high yields and purity. Researchers have explored various fluorination techniques, including electrophilic fluorination and transition-metal-catalyzed methods, to optimize the synthesis process.

Recent breakthroughs in medicinal chemistry have also led to the exploration of this compound as a precursor for more complex molecules. By modifying substituents on the dihydropyridine ring or altering functional groups such as the carboxamide, researchers aim to create derivatives with enhanced efficacy and reduced side effects. These efforts are supported by preclinical studies that evaluate the pharmacokinetics, toxicity, and efficacy of such compounds in animal models.

The application of 4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its potential as a building block for organic semiconductors and light-emitting materials due to its ability to modulate electronic transitions through functional group substitution.

In conclusion, 4-(Difluoromethyl)-5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide represents a valuable compound with diverse applications across multiple scientific disciplines. Its structural versatility and promising bioactive properties position it as a key player in future drug discovery efforts and material innovation. Continued research into this compound will undoubtedly unlock new insights into its potential uses and further solidify its role in advancing scientific knowledge.

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